N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methyl-1-piperidinyl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ML053 is a compound known for its application as a safer alternative to traditional DNA gel stains. It is specifically designed to reduce the mutagenicity associated with ethidium bromide, making it a preferred choice for visualizing DNA in agarose or acrylamide gels .
Preparation Methods
The preparation of ML053 involves the synthesis of a highly sensitive dye that can be used for visualizing DNA. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is formulated to be less hazardous and can be viewed with blue-light or ultraviolet excitation .
Chemical Reactions Analysis
ML053 undergoes various chemical reactions, primarily focusing on its interaction with nucleic acids. The compound is designed to bind to DNA and RNA, allowing for visualization under specific lighting conditions. The major products formed from these reactions are the stained nucleic acids, which can be observed in gel electrophoresis .
Scientific Research Applications
ML053 is widely used in scientific research for its ability to stain DNA and RNA in gels. Its applications include:
Chemistry: Used in gel electrophoresis to visualize nucleic acids.
Biology: Employed in molecular biology labs for DNA and RNA analysis.
Medicine: Utilized in genetic research and diagnostics.
Industry: Applied in biotechnology and pharmaceutical industries for nucleic acid visualization
Mechanism of Action
The mechanism of action of ML053 involves its binding to nucleic acids. The compound intercalates between the base pairs of DNA or RNA, allowing it to fluoresce under specific lighting conditions. This fluorescence enables the visualization of nucleic acids in gels, making it easier to analyze genetic material .
Comparison with Similar Compounds
ML053 is compared with other DNA gel stains such as ethidium bromide and SYBR Safe DNA Gel Stain. Unlike ethidium bromide, ML053 is designed to be less mutagenic and safer for laboratory use. Similar compounds include:
Ethidium Bromide: A traditional DNA stain known for its high mutagenicity.
SYBR Safe DNA Gel Stain: Another safer alternative to ethidium bromide, designed for reduced mutagenicity and high sensitivity
ML053 stands out due to its balance of safety and sensitivity, making it a preferred choice in many research settings.
Properties
Molecular Formula |
C22H26N2O3 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylpiperidin-1-yl)-2-phenylacetamide |
InChI |
InChI=1S/C22H26N2O3/c1-16-6-5-11-24(15-16)21(17-7-3-2-4-8-17)22(25)23-18-9-10-19-20(14-18)27-13-12-26-19/h2-4,7-10,14,16,21H,5-6,11-13,15H2,1H3,(H,23,25) |
InChI Key |
ZPVUAOURUGLWNO-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C(C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Canonical SMILES |
CC1CCCN(C1)C(C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.